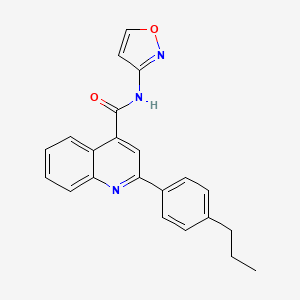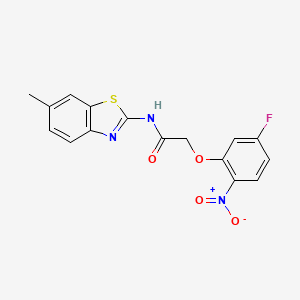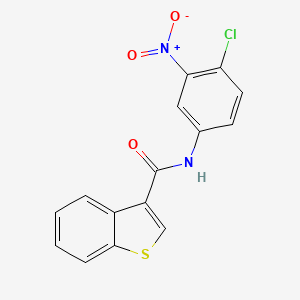![molecular formula C17H22N4O3S B3482254 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. Inhibition of HSP90 activity by this compound leads to the degradation of these proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, as mentioned above. In addition, it has been shown to inhibit the activity of other proteins involved in cancer cell growth and survival, such as AKT and ERK. This compound has also been shown to reduce inflammation in the brain and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on normal cells and tissues are not fully understood, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the study of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, this compound could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the effects of this compound on normal cells and tissues could be further studied to better understand its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. It has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. This compound has also been shown to have neuroprotective effects and reduce inflammation in the brain. In addition, it has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-ethyl-3-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-20-12-16(13(2)19-20)17(22)18-14-6-8-15(9-7-14)25(23,24)21-10-4-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAALKBVXYWIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B3482172.png)

![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3482182.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B3482186.png)
![1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B3482190.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482200.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3482206.png)



![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B3482259.png)
![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B3482266.png)
